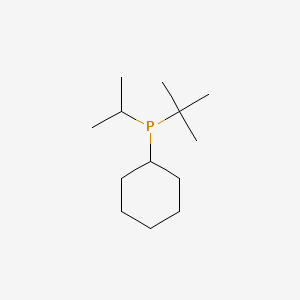
Phosphine, cyclohexyl(1,1-dimethylethyl)(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexyl(1,1-dimethylethyl)(1-methylethyl)phosphine is an organophosphorus compound with the molecular formula C14H29P. This compound is characterized by the presence of a cyclohexyl group, a tert-butyl group, and an isopropyl group attached to a phosphine center. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
Cyclohexyl(1,1-dimethylethyl)(1-methylethyl)phosphine can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with tert-butylphosphine, followed by the addition of isopropylmagnesium bromide. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of cyclohexyl(1,1-dimethylethyl)(1-methylethyl)phosphine may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
Cyclohexyl(1,1-dimethylethyl)(1-methylethyl)phosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines with lower oxidation states.
Substitution: The phosphine group can undergo substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halides like bromine and chlorine are common electrophiles in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Lower oxidation state phosphines.
Substitution: Substituted phosphines with various functional groups.
科学研究应用
Cyclohexyl(1,1-dimethylethyl)(1-methylethyl)phosphine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various organophosphorus compounds and as a reagent in chemical manufacturing.
作用机制
The mechanism of action of cyclohexyl(1,1-dimethylethyl)(1-methylethyl)phosphine involves its interaction with molecular targets such as metal ions and enzymes. The phosphine group can coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The compound’s steric and electronic properties influence its reactivity and selectivity in these processes.
相似化合物的比较
Similar Compounds
- Cyclohexyl(1,1-dimethylethyl)phosphine
- Cyclohexyl(1-methylethyl)phosphine
- Cyclohexyl(1,1-dimethylethyl)(1-methylethyl)phosphine oxide
Uniqueness
Cyclohexyl(1,1-dimethylethyl)(1-methylethyl)phosphine is unique due to the combination of its steric bulk and electronic properties. The presence of the cyclohexyl, tert-butyl, and isopropyl groups provides a distinct steric environment around the phosphine center, influencing its reactivity and selectivity in chemical reactions. This makes it a valuable ligand in coordination chemistry and catalysis, offering unique advantages over other similar compounds.
属性
IUPAC Name |
tert-butyl-cyclohexyl-propan-2-ylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27P/c1-11(2)14(13(3,4)5)12-9-7-6-8-10-12/h11-12H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMZUAQYLGGVCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(C1CCCCC1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27P |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![n-[2-Amino-6-(butylamino)-4-oxo-1,4-dihydropyrimidin-5-yl]formamide](/img/structure/B13803291.png)


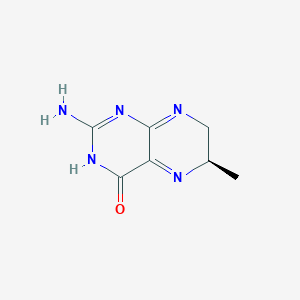

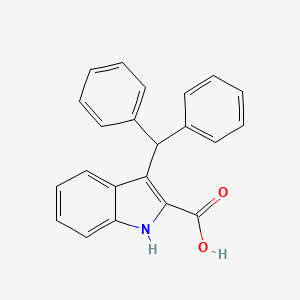

![N-tert-butyl-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide](/img/structure/B13803330.png)
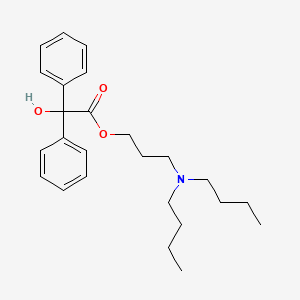
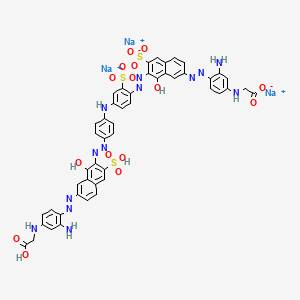


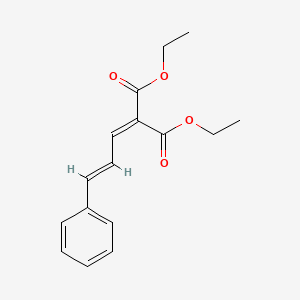
![2-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B13803375.png)
